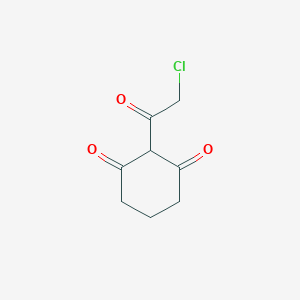
2-(Chloroacetyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO3 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Applications
One of the significant uses of cyclohexane-1,3-dione derivatives, including 2-(Chloroacetyl)cyclohexane-1,3-dione, is in herbicide formulation. These compounds have been shown to effectively control undesirable grasses in broadleaf crops. The herbicidal action of these derivatives is attributed to their ability to inhibit specific biochemical pathways in target plants while being relatively safe for non-target crops such as wheat .
Table 1: Herbicidal Efficacy of Cyclohexane-1,3-Dione Derivatives
| Compound | Target Grass Species | Efficacy (%) | Crop Tolerance |
|---|---|---|---|
| This compound | Poa annua | 85 | High |
| 5-Heterocyclic derivatives | Setaria viridis | 90 | Moderate |
| Novel cyclohexane derivatives | Eleusine indica | 78 | High |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated as a potential therapeutic agent against various cancers. Recent studies have identified it as a promising scaffold for designing inhibitors targeting the c-Met receptor tyrosine kinase, which is implicated in non-small cell lung cancer (NSCLC) progression. Through in silico screening and molecular dynamics simulations, researchers have optimized several derivatives that exhibit significant cytotoxicity against multiple cancer cell lines .
Case Study: c-Met Inhibitors Development
A study conducted on a library of 36 small molecules based on cyclohexane-1,3-dione highlighted the compound's potential as a c-Met inhibitor. The most promising candidates showed IC50 values ranging from 0.24 to 9.36 nM against NSCLC cell lines (H460 and A549). These findings suggest that modifications to the cyclohexane-1,3-dione structure can enhance its bioactivity and selectivity for cancer therapy .
Synthesis of Heterocycles
Another important application of this compound is in the synthesis of various heterocyclic compounds. These derivatives are crucial in developing new drugs due to their diverse biological activities. For instance, compounds synthesized from this precursor have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties .
Table 2: Biological Activities of Heterocycles Derived from Cyclohexane-1,3-Dione
| Heterocycle Type | Biological Activity | Reference |
|---|---|---|
| 1,2,4-Triazines | Anti-proliferative | |
| Indandiones | Antitumor | |
| Tyrosine Kinase Inhibitors | Anticancer |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on derivatives of cyclohexane-1,3-dione have revealed critical insights into how structural modifications affect biological activity. For example, variations in substituents on the cyclohexane ring can significantly alter the compound's potency against specific targets like kinases .
Case Study: SAR Analysis
A comprehensive SAR analysis identified that certain substitutions led to enhanced binding affinity and selectivity for c-Met compared to traditional inhibitors like foretinib. This highlights the importance of rational drug design in optimizing therapeutic agents derived from cyclohexane-1,3-dione .
Propriétés
Numéro CAS |
133329-16-5 |
|---|---|
Formule moléculaire |
C8H9ClO3 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
Clé InChI |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
SMILES canonique |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Synonymes |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















